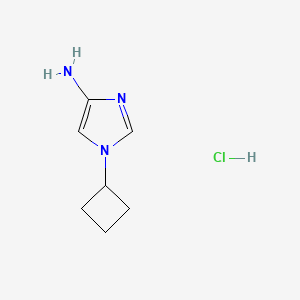

1-Cyclobutyl-1H-imidazol-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

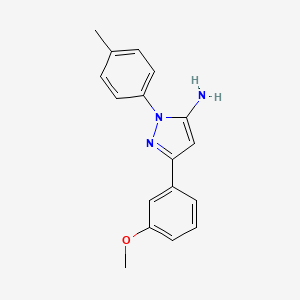

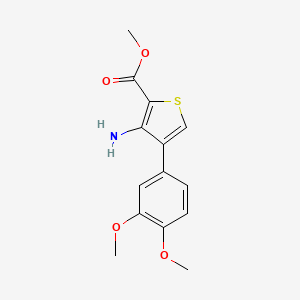

1-Cyclobutyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It has a molecular weight of 173.64 . The compound is also known as 1-cyclobutylimidazol-4-amine .

Molecular Structure Analysis

The InChI code for 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride is1S/C8H13N3.2ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;;/h5-7H,1-4,9H2;2*1H .

Aplicaciones Científicas De Investigación

CO2 Capture Applications

A task-specific ionic liquid, created from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide followed by an anion exchange, demonstrates the ability to reversibly sequester CO2 as a carbamate salt. This new ionic liquid offers a comparable efficiency for CO2 capture to commercial amine sequestering agents, with advantages of being nonvolatile and not requiring water to function. This innovation highlights the potential of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride derivatives in environmental applications, specifically in the capture and sequestration of carbon dioxide from industrial emissions (Bates et al., 2002).

Synthesis of Enantiopure Imidazolines

Research into the synthesis of enantiopure 1,4-disubstituted 2-imidazolines, starting from enantiopure beta-amino alcohols, demonstrates the chemical versatility of compounds related to 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride. This method showcases the potential for producing a wide variety of enantiopure imidazolines, indicating applications in the synthesis of pharmaceuticals and other compounds requiring high stereochemical purity (Boland et al., 2002).

Palladium Catalysis

In the field of catalysis, the reaction of 4-chlorotoluene with a specific amination precatalyst containing a cyclo-C{N(2,6-iPr2-C6H3)CH2}2 ligand leads to significant advancements in palladium-catalyzed reactions. This research not only expands the understanding of palladium's role in chemical synthesis but also opens new pathways for the development of more efficient and selective catalytic processes, potentially involving 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride derivatives (Caddick et al., 2002).

Synthesis and Biological Activity

Studies on the synthesis of imidazo[1,2-a]pyridines with substitutions at the 3-position have been conducted as part of efforts to discover new antisecretory and cytoprotective antiulcer agents. This work underscores the importance of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride and its derivatives in medicinal chemistry, particularly in the search for new therapeutic agents (Starrett et al., 1989).

Eco-Friendly Synthesis Approaches

The development of eco-friendly synthesis methods for 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles through a multi-component condensation reaction highlights the role of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride and its derivatives in green chemistry. These synthesis approaches not only provide high yields and demonstrate the structural diversity achievable with imidazole derivatives but also emphasize the importance of environmentally benign chemical processes (Mehrabi et al., 2021).

Propiedades

IUPAC Name |

1-cyclobutylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-7-4-10(5-9-7)6-2-1-3-6;/h4-6H,1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWLBHCPCMXIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(N=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-1H-imidazol-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2692049.png)

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2692054.png)

![N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2692056.png)